2-ethoxy-N-methyl-N-phenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
2-ethoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-12-8-7-11-14(15)16(18)17(2)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3 |
InChI Key |
ZRQYAXWYRGJHJY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactions Involving 2 Ethoxy N Methyl N Phenylbenzamide and Derivatives
Mechanistic Pathways of Amide Bond Formation in Benzamide (B126) Systems
The formation of the amide bond in benzamide systems is a cornerstone of organic synthesis. This process typically involves the activation of a carboxylic acid, which then reacts with an amine. nih.gov Enzymatic strategies, for instance, often activate the carboxylic acid via an acyl-adenylate or acyl-phosphate intermediate at the expense of ATP. nih.gov
In synthetic chemistry, a plethora of methods have been developed. unimi.it One common approach is the conversion of a carboxylic acid to a more reactive species, such as an acyl chloride, which readily reacts with an amine. unimi.it Another strategy involves the use of coupling reagents that facilitate the reaction between the carboxylic acid and the amine. researchgate.net More recently, electrochemical methods have emerged as a greener alternative, enabling the synthesis of benzamide derivatives from aldehydes and amines without the need for harsh oxidants or transition-metal catalysts. researchgate.net Mechanistic studies of these electrochemical amidations suggest the in-situ generation of an acyl species that subsequently reacts with the amine. organic-chemistry.org
Furthermore, metal-free transamidation reactions provide another route to amide bond formation. nih.gov For instance, the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate in the presence of potassium persulfate proceeds through a sequential nucleophilic/intramolecular addition and transamidation. nih.gov Another example involves the use of tert-butyl nitrite (B80452) to mediate the transamidation of secondary amides, which is proposed to proceed through an N-nitrosamide intermediate. nih.gov
Studies on C-H Activation and Site-Selective Functionalization
The amide group in benzamides can act as a directing group, facilitating the selective functionalization of C-H bonds at specific positions on the aromatic ring. oup.comnih.gov This has been a significant area of research, with various transition metal catalysts being employed to achieve ortho, meta, and para-selectivity.
Ortho-Functionalization:
The ortho-C-H activation of benzamides has been extensively studied. For instance, cobalt catalysts have been used for the ortho-alkylation of secondary benzamides with alkyl chlorides. acs.org Similarly, cobalt-catalyzed ortho-alkylation of aromatic carboxamides with Grignard reagents has been achieved at room temperature using air as the oxidant. elsevierpure.com Rhodium catalysts are also effective for the oxidative coupling of benzamides with internal alkynes. acs.org
Meta- and Para-Functionalization:
Achieving meta and para-selectivity is more challenging due to the need for the catalyst to bypass the more accessible ortho positions. oup.comnih.gov One strategy involves the use of templates that position the catalyst at the desired remote C-H bond. For example, a nitrile-based template has been used for the palladium-catalyzed meta-C-H olefination and acetoxylation of benzoic acid derivatives. nih.gov For para-selectivity, a methylated amide-linkage in conjunction with a para-substituted biaryl skeleton has been shown to direct acetoxylation to the para-position of electron-deficient benzoic acid derivatives. nih.gov
Furthermore, iridium-Lewis acid bifunctional catalysts have been designed for the meta-selective C-H borylation of benzamides. acs.org The Lewis acid component is thought to interact with the aminocarbonyl group, directing the iridium catalyst to the meta position. acs.org
Dual catalytic systems combining transition metal catalysis with visible-light photocatalysis have also been employed for C-H functionalization. beilstein-journals.org For example, a cobalt/photoredox dual catalytic system has been used for the C-H bond annulation of benzamides with alkynes to furnish isoquinolones. beilstein-journals.org
Intramolecular Rearrangements in Benzamide Systems: Analogs of Smiles Rearrangements
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgresearchgate.net In benzamide systems, analogs of this rearrangement have been observed.
A notable example is the Truce-Smiles rearrangement of 2-benzyl benzanilides, which leads to triarylmethanes. nih.gov This reaction is facilitated by the preferred conformation of the tertiary amide, which brings the reacting groups into proximity, and does not require electronic activation of the aromatic ring acting as the electrophile. nih.gov The reaction proceeds via an intramolecular nucleophilic aromatic substitution of the anion generated from the benzylic position. nih.gov
Visible-light-induced decarbonylative Truce-Smiles rearrangements of N-allylbenzamides have also been reported. acs.org In this process, a radical generated from an organohalide adds to the alkene of the N-allylbenzamide, initiating a cascade that involves an intramolecular 5-ipso-cyclization, followed by homolytic cleavage and oxidation to form an acylium cation, which then decarbonylates. acs.org
Furthermore, a base-promoted desulfonylative-Smiles rearrangement of N-[(2-nitrophenyl)sulfonyl]benzamides provides a route to nitriles. organic-chemistry.org This reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism. organic-chemistry.org
Catalytic C-N Bond Cleavage and Esterification Mechanisms of Tertiary Amides
The amide bond is notoriously stable due to resonance stabilization, making its cleavage a challenging transformation. nih.gov However, several catalytic systems have been developed to effect the C-N bond cleavage of tertiary amides, leading to the formation of esters (esterification). nih.govresearchgate.netresearchgate.net
Iron-catalyzed esterification of primary, secondary, and tertiary amides with various alcohols has been achieved using FeCl₃·6H₂O. rsc.org The proposed mechanism involves the formation of an amidate complex, which then reacts with the alcohol to form an unstable intermediate. This intermediate undergoes C-N bond cleavage to yield the ester. rsc.org
Manganese-based catalysts have also proven effective. Dinuclear manganese alkoxide complexes can catalyze the esterification of tertiary N,N-dialkylamides. nih.gov A catalytically active dinuclear manganese species, [Mn(acac)(OEt)(Phen)]₂, has been isolated. nih.gov In a related system, a mononuclear manganese precursor combined with a potassium alkoxide was found to be a superior catalyst for the esterification of both tertiary aryl and aliphatic amides. nih.gov Mechanistic studies, including DFT calculations, suggest that an in-situ generated manganese-potassium heterodinuclear species cooperatively activates both the amide carbonyl and the alcohol's OH group. nih.gov
Cerium dioxide (CeO₂) has been shown to catalyze the C-N bond cleavage and subsequent phenolysis of unactivated amides to form phenolic esters. researchgate.net
Role of Catalysts and Reagents in Directed Chemical Transformations
Catalysts and reagents play a pivotal role in directing the outcome of chemical transformations involving benzamides. Their influence is evident in controlling selectivity in C-H activation and in enabling challenging bond cleavages.
In C-H Activation:
The choice of transition metal catalyst (e.g., cobalt, rhodium, palladium, iridium) is crucial for determining the type of C-H functionalization (e.g., alkylation, arylation, carbonylation). oup.comacs.orgacs.org Furthermore, the ligands associated with the metal center can be tailored to control regioselectivity. For instance, in the meta-selective C-H borylation of benzamides, a specifically designed 2,2'-bipyridine (B1663995) ligand bearing a Lewis acidic alkylaluminum biphenoxide moiety directs the iridium catalyst to the meta position. acs.org Similarly, directing groups covalently attached to the benzamide substrate are instrumental in achieving site-selectivity by positioning the catalyst in proximity to the target C-H bond. oup.comnih.gov
In C-N Bond Cleavage:
In the catalytic esterification of tertiary amides, the catalyst system is key to overcoming the high stability of the amide bond. As discussed, both iron and manganese catalysts have been successfully employed. nih.govrsc.org The addition of co-catalysts or additives can significantly enhance catalytic activity. For example, in the manganese-catalyzed system, the presence of potassium alkoxide leads to the formation of a more active heterodinuclear manganese-potassium species. nih.gov
In Rearrangement Reactions:
In the Truce-Smiles rearrangement, the choice of base is critical for generating the necessary nucleophilic anion. nih.gov In visible-light-induced rearrangements, a photocatalyst is essential for initiating the radical cascade. acs.org
The following table provides a summary of the catalysts and reagents discussed and their roles in specific transformations.
| Transformation | Catalyst/Reagent | Role |
| Ortho-alkylation of benzamides | Cobalt catalyst | Catalyzes C-H activation and subsequent alkylation. acs.orgelsevierpure.com |
| Meta-borylation of benzamides | Iridium-Lewis Acid Bifunctional Catalyst | Lewis acid directs the iridium catalyst to the meta position. acs.org |
| C-H annulation of benzamides | Cobalt/Photoredox Dual Catalyst | Enables C-H activation and subsequent annulation with alkynes. beilstein-journals.org |
| Truce-Smiles Rearrangement | Base (e.g., KHMDS) | Deprotonates the benzylic position to initiate the rearrangement. nih.gov |
| Decarbonylative Truce-Smiles | Visible light, Photocatalyst | Initiates the radical cascade leading to rearrangement. acs.org |
| Esterification of tertiary amides | FeCl₃·6H₂O | Catalyzes the cleavage of the C-N bond. rsc.org |
| Esterification of tertiary amides | Dinuclear Manganese Complex | Serves as the catalytically active species for C-N bond cleavage. nih.gov |
| Esterification of tertiary amides | Mononuclear Mn precursor + K-alkoxide | Forms a highly active heterodinuclear Mn-K species. nih.gov |
| Desulfonylative-Smiles Rearrangement | Base (e.g., KOAc) | Promotes the intramolecular nucleophilic aromatic substitution. organic-chemistry.org |
Advanced Spectroscopic Characterization and Conformational Analysis of 2 Ethoxy N Methyl N Phenylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. For 2-ethoxy-N-methyl-N-phenylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy offer a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its different proton environments. The aromatic region typically shows complex multiplets due to the protons on the two phenyl rings. The ethoxy group protons appear as a characteristic triplet and quartet, while the N-methyl protons resonate as a sharp singlet.
Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon is notably deshielded, appearing far downfield. The aromatic carbons span a range typical for substituted benzene (B151609) rings, and the aliphatic carbons of the ethoxy and methyl groups appear at higher field. The predicted chemical shifts are detailed in the tables below. pdx.edumsu.edulibretexts.org
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (in CDCl₃, relative to TMS)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄, C₆H₅) | 7.0 - 7.8 | Multiplet |
| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet |
| N-Methyl (-NCH₃) | ~3.4 | Singlet |
| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃, relative to TMS)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic (C₆H₄, C₆H₅) | 115 - 158 |
| Ethoxy (-OCH₂) | ~64 |
| N-Methyl (-NCH₃) | ~38 |
| Ethoxy (-CH₃) | ~15 |
The rotation around the amide C-N bond in N,N-disubstituted benzamides like this compound is restricted due to the partial double bond character of the amide linkage. This restriction can lead to the existence of distinct conformers (or rotamers) in solution, which may interconvert at a rate that is slow on the NMR timescale. nih.govscielo.br
Advanced NMR techniques are crucial for studying these dynamic processes. ipb.ptnih.govresearchgate.net
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, the dynamics of conformational exchange can be investigated. At low temperatures, the interconversion between rotamers may become slow enough to observe separate signals for each conformer. As the temperature increases, these signals broaden and eventually coalesce into a single, time-averaged signal, allowing for the calculation of the energy barrier to rotation.
2D NMR Spectroscopy (NOESY/ROESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close to each other in space, regardless of their bonding connectivity. For this compound, these experiments could reveal spatial correlations between the N-methyl protons and the protons on the adjacent phenyl rings, providing definitive evidence for the preferred conformation (e.g., the relative orientation of the phenyl rings with respect to the amide plane) in solution. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govyoutube.com This method provides definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate how molecules pack in the solid state.
The solid-state conformation of N-phenylbenzamide derivatives is largely defined by the torsional or dihedral angles between the planar groups within the molecule. nih.goviucr.orgnih.gov Key dihedral angles include the rotation around the C(carbonyl)-C(phenyl) bond and the N-C(phenyl) bond.
Studies on related N-phenylbenzamides have shown that the two aryl rings are typically tilted significantly with respect to each other, with dihedral angles in the range of 60-66°. iucr.orgnih.govnih.gov The amide group itself remains largely planar due to resonance. The steric bulk of substituents on the nitrogen and the benzoyl ring can influence these angles. For instance, an N-methyl group can increase the dihedral angle between the carbonyl group and the adjacent phenyl ring due to steric effects. In N,N-disubstituted amides, the amide group is often twisted out of the plane of the benzene ring. nih.govmdpi.com
Table 3: Typical Dihedral Angles in N-phenylbenzamide Derivatives
| Dihedral Angle | Description | Typical Value (°) |
| ω (C-N bond) | Amide bond planarity | ~180° (trans) |
| φ (N-C(phenyl)) | Rotation of N-phenyl ring relative to amide plane | Varies, often near ±90° |
| ψ (C(CO)-C(phenyl)) | Rotation of benzoyl ring relative to amide plane | 20° - 60° |
In the solid state, molecules of this compound are held together by a network of intermolecular interactions. Unlike primary or secondary amides, this tertiary amide lacks an N-H donor, precluding the formation of classic N-H···O hydrogen bonds which often dominate the crystal packing in other benzamides. iucr.orgmdpi.com
Consequently, the crystal structure is likely stabilized by a combination of weaker interactions:
C-H···O Interactions: Weak hydrogen bonds can form between activated C-H donors (from the phenyl or aliphatic groups) and the carbonyl oxygen atom of a neighboring molecule. iucr.orgnih.gov
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the rings pack in either a face-to-face or offset arrangement. This is a crucial interaction for the stabilization of crystal structures in many aromatic compounds. iucr.orgnih.gov
The interplay of these forces determines the final crystal packing motif, influencing the density and physical properties of the solid. rsc.orgnih.gov
Polymorphism is the phenomenon where a chemical compound can crystallize into multiple, distinct crystal structures with different molecular arrangements or conformations. researchgate.net These different forms, known as polymorphs, can exhibit varied physical properties. Benzamide (B126) and its derivatives are well-known for exhibiting polymorphism. rsc.orgresearchgate.netacs.orgx-mol.com
The existence of polymorphism is governed by the subtle balance of intermolecular forces during the crystallization process. rsc.org Factors such as solvent, temperature, and cooling rate can influence which polymorphic form is obtained. Given that this compound possesses conformational flexibility (rotation around several single bonds) and can engage in various weak intermolecular interactions (C-H···O, π-π stacking), it is plausible that it could also exhibit polymorphic behavior under different crystallization conditions. The study of such polymorphs is critical, particularly in fields like pharmaceuticals, where different forms can have different stabilities and bioavailabilities.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For a molecule with the complexity of this compound, the vibrational spectrum is rich with information regarding its functional groups, their electronic environment, and the nature of intermolecular interactions.
Assignment of Characteristic Vibrational Modes
Amide Group Vibrations: The tertiary amide group in the target molecule gives rise to several characteristic bands. The most prominent is the Amide I band, primarily associated with the C=O stretching vibration, which is expected to appear in the range of 1650-1680 cm⁻¹. The exact position is sensitive to the electronic and steric effects of the substituents and any intermolecular interactions. The Amide II and III bands, which are more complex and involve C-N stretching and N-H bending in secondary amides, are less distinct for tertiary amides like this compound. Instead, vibrations involving the C-N bond are coupled with other modes.
Phenyl Group Vibrations: Both phenyl rings will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the rings influences the intensity and position of these bands, as well as the out-of-plane C-H bending vibrations that are found at lower wavenumbers (typically below 900 cm⁻¹).
Ethoxy Group Vibrations: The ethoxy group introduces several characteristic vibrations. The asymmetric and symmetric stretching of the C-O-C bond is expected in the 1040-1250 cm⁻¹ range. The CH₂ and CH₃ groups of the ethyl moiety will show symmetric and asymmetric stretching vibrations in the 2850-2980 cm⁻¹ region. Bending (scissoring and rocking) modes for the CH₂ group and the methyl group will also be present at lower frequencies.
The following table provides a tentative assignment of the major vibrational modes for this compound based on data from related compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |
| Asymmetric CH₃ Stretch | Ethoxy & N-Methyl | 2950 - 2980 |
| Asymmetric CH₂ Stretch | Ethoxy Group | 2915 - 2935 |
| Symmetric CH₃ Stretch | Ethoxy & N-Methyl | 2860 - 2880 |
| Symmetric CH₂ Stretch | Ethoxy Group | 2845 - 2865 |
| Amide I (C=O Stretch) | Tertiary Amide | 1650 - 1680 |
| Aromatic C=C Stretch | Phenyl Rings | 1450 - 1600 |
| CH₂ Scissoring | Ethoxy Group | ~1465 |
| CH₃ Bending | Ethoxy & N-Methyl | 1370 - 1450 |
| Asymmetric C-O-C Stretch | Ethoxy Group | 1200 - 1250 |
| Symmetric C-O-C Stretch | Ethoxy Group | 1040 - 1080 |
| Aromatic C-H Out-of-Plane Bending | Phenyl Rings | 700 - 900 |
Elucidation of Intermolecular Interactions via Vibrational Signatures
Vibrational spectroscopy is particularly sensitive to intermolecular forces, such as hydrogen bonding and van der Waals interactions, which can cause shifts in peak positions and changes in peak shapes. Although this compound is a tertiary amide and thus cannot act as a hydrogen bond donor, the carbonyl oxygen is a potential hydrogen bond acceptor. In the solid state or in protic solvents, interactions with neighboring molecules or solvent molecules could lead to a red-shift (a shift to lower wavenumbers) of the Amide I band (C=O stretch). This is because such interactions weaken the C=O bond, lowering its vibrational frequency.
Furthermore, subtle shifts in the vibrational modes of the phenyl rings and the ethoxy group can provide insight into crystal packing effects. For instance, C-H···O interactions, where a hydrogen atom from a phenyl or ethyl group interacts with an oxygen atom of a neighboring molecule, can influence the C-H stretching and bending frequencies. The broadening of peaks in the vibrational spectra, particularly in the condensed phase, can also be indicative of a range of intermolecular environments. Studies on related molecules have shown that even weak interactions can have a measurable effect on the vibrational spectrum. researchgate.netscispace.com
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns.
For this compound (C₁₆H₁₇NO₂), the theoretical exact mass can be calculated. This high-precision mass measurement from HRMS is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.
The fragmentation of this compound upon ionization (typically by electron impact, EI) can be predicted based on the fragmentation patterns of similar compounds, such as N-methyl-N-phenylbenzamide. The primary fragmentation pathways are expected to involve the cleavage of the amide bond and fragmentation of the ethoxy group.
A key fragmentation pathway for amides is the alpha-cleavage adjacent to the carbonyl group. This can lead to the formation of several characteristic ions. One likely fragmentation is the cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of the 2-ethoxybenzoyl cation. Another significant fragmentation pathway would be the cleavage of the bond between the carbonyl carbon and the substituted phenyl ring.
The ethoxy group can also undergo characteristic fragmentation, such as the loss of an ethylene (B1197577) molecule (28 Da) via a McLafferty-type rearrangement, or the loss of an ethyl radical (29 Da).
Based on the analysis of the closely related N-methyl-N-phenylbenzamide and general fragmentation rules for amides and ethers, the following table outlines the plausible fragmentation pathways for this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
| 255 | [C₁₆H₁₇NO₂]⁺• | Molecular Ion |
| 226 | [C₁₅H₁₂NO]⁺ | •C₂H₅ (Ethyl radical) |
| 149 | [C₉H₉O₂]⁺ | •N(CH₃)C₆H₅ |
| 121 | [C₇H₅O₂]⁺ | •C₂H₄ from m/z 149 |
| 105 | [C₇H₅O]⁺ | N(CH₃)C₆H₅ and CO |
| 91 | [C₆H₅N]⁺• | •CHO from m/z 120 (rearrangement) |
| 77 | [C₆H₅]⁺ | C₉H₁₂NO₂ |
Theoretical and Computational Chemistry Studies of 2 Ethoxy N Methyl N Phenylbenzamide and Benzamide Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including electronic structure and reactivity, which are crucial for understanding the behavior of benzamide (B126) derivatives.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.
For benzamide analogs, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenyl rings and the amide group, which act as the primary electron donor. Conversely, the LUMO is generally distributed over the benzoyl group, which can accept electrons. The HOMO-LUMO energy gap for benzamide derivatives often falls in a range that indicates a stable but reactive molecule. The lower the energy gap, the more polarizable and chemically reactive the molecule is predicted to be. nih.gov
Table 1: Frontier Molecular Orbital Properties of a Benzamide Analog
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
Note: The values presented are representative for a generic benzamide derivative and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.
In a typical MEP map of a benzamide derivative, the regions around the carbonyl oxygen atom exhibit the most negative potential (indicated by red or yellow), making it a prime site for electrophilic attack. Conversely, the areas around the amide hydrogen (in secondary amides) and the aromatic protons show a positive potential (indicated by blue), marking them as potential sites for nucleophilic interactions. nih.govresearchgate.net This information is critical for understanding how the molecule interacts with other chemical species and biological targets.
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their hyperpolarizabilities. Benzamide derivatives with donor-acceptor groups are potential candidates for NLO materials. The delocalization of π-electrons across the molecule, facilitated by the benzamide core, can lead to significant NLO responses. Theoretical calculations can quantify the first hyperpolarizability (β), a measure of the NLO activity of a molecule.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals, which corresponds to stabilizing intramolecular interactions.
Conformational Landscape Exploration and Energy Minimization
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. For a flexible molecule like 2-ethoxy-N-methyl-N-phenylbenzamide, with multiple rotatable bonds, exploring the conformational landscape is crucial.
Computational methods can systematically rotate the key dihedral angles—such as those around the C-N amide bond and the bonds connecting the phenyl rings to the amide group—to generate a potential energy surface. Energy minimization calculations are then performed to locate the low-energy conformers. Studies on N-methylated benzamides have shown a preference for a cis conformation around the C-N bond, in contrast to the trans preference in secondary amides. nih.gov The presence of the ethoxy group also introduces additional conformational possibilities that can be explored computationally.
Quantitative Analysis of Weak Intermolecular Interactions
In the solid state, the packing of molecules is governed by a network of intermolecular interactions. While strong hydrogen bonds are significant, weaker interactions also play a critical role in determining the crystal structure. Computational studies allow for the quantitative analysis of these weak interactions.
For benzamide and its derivatives, crystal structure prediction calculations combined with DFT can reveal the landscape of possible crystal packings and their relative lattice energies. acs.org These calculations can identify and quantify various weak intermolecular interactions, such as C-H···π and π-π stacking interactions between the phenyl rings. In fluorinated benzamides, for instance, weak interactions like C-H···F contacts can influence the crystal packing and help suppress disorder observed in the parent benzamide crystals. acs.org A thorough computational analysis of these interactions is essential for understanding the solid-state properties of this compound.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzamide |
| 2-fluorobenzamide |
| Thiobenzamide |
Computational Modeling of Reaction Mechanisms and Transition States
A common application of these methods is in the study of amide hydrolysis, a fundamental reaction for benzamides. Theoretical studies on the base-catalyzed hydrolysis of amides have been performed using first-principle electronic structure calculations with a hybrid supermolecule-polarizable continuum approach. nih.gov Such studies are crucial for understanding the stability and reactivity of the amide bond. For instance, in the base-catalyzed hydrolysis of formamide (B127407), computational models have been used to investigate the formation of the tetrahedral intermediate, its conformational isomerization, and its subsequent breakdown into products. acs.org These calculations reveal that while the reaction is highly exothermic in the gas phase, the aqueous solvent introduces a significant energy barrier for the formation of the intermediate. acs.org
The process of locating a transition state often begins with a low-level theory, such as PM3, for a representative reaction before proceeding to more computationally expensive ab initio methods like RHF/3-21G. blogspot.comblogspot.com For a reaction like hydrolysis, which involves the breaking and formation of multiple bonds, an intermediate-like structure is often constructed and constrained during an energy minimization to approximate the transition state geometry. blogspot.com The validity of a located transition state structure is confirmed by frequency calculations, where a true transition state is characterized by having one, and only one, imaginary frequency. blogspot.com
Density Functional Theory (DFT) is another powerful tool for elucidating reaction mechanisms. For example, DFT has been used to study the mechanism of N-heterocyclic carbene-catalyzed synthesis of phthalidyl sulfonohydrazones, where the formation of a Breslow intermediate was identified as a key step. nih.gov The free energy profiles calculated using DFT can reveal the activation barriers for different steps in the reaction pathway. nih.gov For the hydrolysis of amides, DFT calculations at the B3LYP/6-31+G(d) level of theory, combined with continuum solvation models, have been used to optimize the geometries of reactants and transition states. nih.gov The inclusion of explicit solvent molecules in these models can be critical for accurately predicting the free energy barriers. nih.gov
The table below summarizes the calculated free energy barriers for the base-catalyzed hydrolysis of several amides, which were found to be in good agreement with experimental values. This demonstrates the predictive power of these computational models. nih.gov
| Amide | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |
| Formamide | 21.6 | 21.2 |
| N-methylacetamide | 22.7 | 21.5 |
| N,N-dimethylformamide (DMF) | 23.1 | 22.6 |
| N,N-dimethylacetamide (DMA) | 26.0 | 24.1 |
This table presents a comparison of computationally calculated and experimentally determined free energy barriers for the base-catalyzed hydrolysis of various amides, illustrating the accuracy of the theoretical models. nih.gov
These computational approaches allow for a detailed understanding of the factors influencing the reaction rates and mechanisms of benzamide analogs, and by extension, would be applicable to the study of this compound.
Protonation Process Modeling in Benzamide Systems
The protonation of amides is a critical process in many chemical and biological systems, influencing their reactivity and structural properties. nih.gov Computational modeling is an invaluable tool for studying the protonation process in benzamide systems, providing insights into the preferred sites of protonation and the factors that govern the acidity or basicity of the molecule.
Amides can, in principle, be protonated at either the oxygen or the nitrogen atom. For planar amides like formamide, computational studies have shown that protonation at the oxygen is favored by approximately 11.5 kcal/mol. nih.gov O-protonation leads to a shortening of the N–C(O) bond, reinforcing its double bond character. nih.gov However, in non-planar or distorted amides, the preference for N- versus O-protonation can change. An efficient computational model has been developed to predict the likelihood of N-protonation based on the degree of pyramidalization at the nitrogen atom and the twist of the amide bond. nih.gov This model suggests that a distortion of around 50-60° is close to the barrier between N- and O-protonation. nih.gov
Computational methods, particularly DFT, are widely used to calculate the pKa values of protonated species. For example, the aqueous pKa values of protonated benzimidazoles have been successfully predicted using the B3LYP/6-31+G(d,p) level of theory combined with the Polarizable Continuum Model (PCM). nih.gov These calculations can be used to develop quantitative structure-property relationships (QSPR) that correlate calculated molecular descriptors with experimental pKa values. researchgate.net
In a study of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles, DFT calculations at the (SMD)/B3LYP/6–31+G(d) level of theory provided pKa values that were in excellent agreement with experimental measurements, with relative differences as low as 0.2 pKa units. mdpi.com This high level of accuracy validates the computational approach for predicting the acid-base properties of complex heterocyclic systems. mdpi.com The study also used computational analysis to identify the most favorable protonation site, which was found to be the imidazole (B134444) imino nitrogen. mdpi.com
The table below shows a comparison of experimental and calculated aqueous pKa values for a series of amino-substituted benzimidazoles, demonstrating the predictive power of the computational methodology. mdpi.com
| Compound | Experimental pKa | Calculated pKa |
| 4 | 4.2 | 4.4 |
| 5 | 3.6 | 3.9 |
| 6 | 4.8 | 4.1 |
This table illustrates the close agreement between experimentally measured and computationally determined pKa values for several benzimidazole (B57391) derivatives, highlighting the reliability of the employed DFT methods. mdpi.com
The protonation of benzamide itself has been studied, and it is observed to be more basic than acetamide (B32628) by 0.81 pK units. cdnsciencepub.com This difference is attributed to a combination of the higher electronegativity of the sp2 carbons in benzamide, which withdraws electron density, and the resonance stabilization of the positive charge into the aromatic ring upon protonation. cdnsciencepub.com Computational studies can quantify these electronic effects and provide a deeper understanding of the structure-basicity relationships in benzamide systems.
Chemical Reactivity and Derivatization Studies of 2 Ethoxy N Methyl N Phenylbenzamide
Exploration of Regioselective Functionalization at Aromatic Rings and N-Substituents
The presence of multiple reaction sites on 2-ethoxy-N-methyl-N-phenylbenzamide necessitates careful control to achieve regioselectivity. The substitution pattern on both the benzoyl and the N-phenyl rings is influenced by the electronic nature of the existing groups.
The ethoxy group on the benzoyl ring is an ortho-, para-director for electrophilic aromatic substitution. However, the amide group's directing effect and potential steric hindrance from the N-substituents also play a significant role. Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. For instance, in related N-phenylbenzamide systems, palladium catalysis can direct hydroxylation to the ortho position of the benzoyl ring. rsc.orgscholaris.ca This selectivity is often achieved through the formation of a palladacycle intermediate. scholaris.ca
Similarly, the N-phenyl ring can undergo functionalization. The nitrogen atom of the amide can direct ortho-metalation, leading to substitution at the ortho position of the N-phenyl ring. uni-muenchen.de This directed metalation is a common strategy for introducing a variety of functional groups. uni-muenchen.de
Functionalization can also occur at the N-methyl group, although this is less commonly explored. Reactions targeting the N-substituents would likely involve different strategies, potentially through radical-based or oxidative processes.
Transformation into Other Organic Scaffolds and Heterocyclic Systems
The structural framework of this compound serves as a valuable starting point for the synthesis of more complex molecular architectures, including various heterocyclic systems.
One common transformation involves the intramolecular cyclization of functionalized derivatives. For example, ortho-functionalized N-phenylbenzamides can undergo palladium-catalyzed intramolecular oxidative cross-coupling to form lactams. scholaris.ca Furthermore, the amide bond itself can be a precursor to different functionalities.
The transformation of benzoxazinone (B8607429) derivatives, which are structurally related to benzamides, highlights the potential for conversion into a variety of heterocyclic compounds. These include quinazolinones, imidazoles, and tetrazoles, which are synthesized by reacting the benzoxazinone with different nucleophiles. researchgate.net For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3-aminoquinazolinones. researchgate.net Similarly, 2-phenyl-3,1-(4H)-benzoxazin-4-one, a related precursor, can be condensed with anilines to produce 2-benzoylamino-N-phenyl-benzamide derivatives. mdpi.com These transformations underscore the utility of the benzamide (B126) core in constructing diverse heterocyclic scaffolds. researchgate.netmdpi.com
Investigation of Structure-Reactivity Relationships in Synthetic Transformations
The electron-donating nature of the ethoxy group at the 2-position of the benzoyl ring increases the electron density of this ring, making it more susceptible to electrophilic attack. Conversely, the amide group can withdraw electron density, influencing the reactivity of both aromatic rings.
Structure-activity relationship (SAR) studies on related benzamide derivatives have provided insights into how modifications to the core structure affect their chemical and biological properties. For example, in a series of benzamides investigated as Mycobacterium tuberculosis inhibitors, substitutions on the phenyl core and variations of the amide group significantly impacted their potency. acs.org Specifically, the introduction of furan (B31954) and thiophene (B33073) rings at the C-5 position of the benzamide core, along with different amide substituents, led to compounds with excellent activity. acs.org
In another study on N-phenylbenzamide derivatives as enterovirus 71 inhibitors, the introduction of substituents on the N-phenyl ring was explored to enhance metabolic stability and to understand the structure-activity relationships. mdpi.com These studies, while not directly on this compound, provide a framework for predicting how its structure will influence its reactivity in various synthetic transformations.
Stability Studies under Varied Chemical Conditions (e.g., Acidic/Basic)
The stability of this compound under different chemical conditions is a critical factor in its synthesis, handling, and application. The amide bond is the most susceptible functional group to hydrolysis under both acidic and basic conditions.
Under acidic conditions, the reaction is typically initiated by protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This process is often irreversible if the resulting carboxylic acid is deprotonated.
The ethoxy group, being an ether linkage, is generally stable under a wide range of pH conditions. However, under harsh acidic conditions, cleavage of the ether bond could potentially occur. The stability of the N-methyl and N-phenyl groups is high under most acidic and basic conditions typically employed in organic synthesis.
Applications in Organic Synthesis and Advanced Materials Science
2-ethoxy-N-methyl-N-phenylbenzamide as a Versatile Synthetic Building Block
While specific research on this compound is not extensively documented, its structure suggests significant potential as a versatile synthetic building block. The synthesis of related N-phenylbenzamide derivatives often involves the condensation of a benzoic acid derivative with an appropriate amine. researchgate.netmdpi.com For this compound, this would typically involve reacting 2-ethoxybenzoyl chloride with N-methylaniline.
The compound's utility as a building block lies in the reactivity of its constituent parts:
The Amide Bond: The tertiary amide linkage is generally stable but can be cleaved under specific hydrolytic conditions. Its formation is a cornerstone of many synthetic strategies.
Aromatic Rings: Both the benzoyl and N-phenyl rings are amenable to electrophilic aromatic substitution, allowing for the introduction of further functional groups to tailor the molecule's properties.
The Ethoxy Group: The 2-ethoxy group influences the electronic properties and conformation of the benzoyl ring. The ortho-positioning can induce specific steric constraints and participate in intramolecular interactions, which can be crucial for directing subsequent reactions or for establishing a desired molecular architecture.
The synthesis of complex molecules often relies on such building blocks. For instance, the preparation of N-substituted amidoximes, precursors to valuable 1,2,4-oxadiazol-5-ones, can start from N-phenylbenzamide, demonstrating the foundational role of this class of compounds. rsc.org
Utilization of Benzamide (B126) Scaffolds in Ligand Design for Asymmetric Catalysis
The development of effective chiral ligands is paramount for asymmetric catalysis, which seeks to produce enantiomerically pure compounds. Benzamide scaffolds have emerged as privileged structures in this domain due to their conformational rigidity and the potential for introducing axial chirality (atropisomerism).
Researchers have successfully synthesized atropisomeric, tribrominated benzamides and demonstrated their utility. acs.org Through regioselective transformations like Pd-catalyzed cross-coupling, a library of homochiral benzamides can be created. A phosphino (B1201336) benzamide derivative from this library was shown to be an effective ligand in a palladium-catalyzed asymmetric allylic alkylation, showcasing the scaffold's potential. acs.org
Furthermore, the enantioselective construction of axially chiral compounds, including benzamides, has been achieved through organocatalysis. snnu.edu.cn Chiral phosphoric acids, for example, have been used to catalyze the synthesis of axially chiral arylquinazolinones and related heterocycles, where the benzamide-like structure is key to the stereochemical control. snnu.edu.cnmdpi.com In another advancement, a Cobalt(III)-catalyzed enantioselective annulation of N-chlorobenzamides with cyclopropenes has been developed to construct biologically relevant chiral isoindolinones with excellent enantioselectivity. acs.org This highlights the compatibility of the benzamide core with various transition metal-catalyzed C-H activation and annulation strategies.
Table 1: Benzamide Scaffolds in Asymmetric Catalysis
| Catalytic System/Strategy | Benzamide Role | Application | Key Finding | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Allylic Alkylation | Axially Chiral Phosphino Benzamide Ligand | Asymmetric C-C Bond Formation | Demonstrates utility of atropisomeric benzamides as effective chiral ligands. | acs.org |
| Cp*Co(III)-Catalyzed Annulation | N-chlorobenzamide as Substrate | Synthesis of Chiral Isoindolinones | Enables rapid construction of chiral heterocycles with excellent enantioselectivity (up to 99:1 er). | acs.org |
| Chiral Phosphoric Acid Catalysis | Precursor to Axially Chiral Heterocycles | Organocatalytic Synthesis of Atropisomers | Highlights the use of organocatalysis to construct axially chiral frameworks from benzamide-related structures. | snnu.edu.cnmdpi.com |
Integration of Benzamide Derivatives into Functional Materials (e.g., α-Helix Mimetics as Structural Scaffolds)
Protein-protein interactions (PPIs) are fundamental to many biological processes, and the α-helix is a common structural motif at these interfaces. Designing small molecules that mimic the spatial arrangement of key amino acid side chains on an α-helix is a major goal in chemical biology and drug discovery. Benzamide derivatives have proven to be exceptional scaffolds for creating such α-helix mimetics. rsc.org
Oligobenzamide scaffolds are designed to project substituents from one face of the molecule, emulating the arrangement of residues at the i, i+4, and i+7 positions of a canonical α-helix. rsc.orgacs.org More advanced designs, such as bis-benzamide scaffolds, can mimic both faces of an amphiphilic α-helix by presenting functional groups corresponding to the i, i+2, i+5, and i+7 positions. acs.orgnih.gov The key to their success is a preorganized, rigid conformation stabilized by intramolecular hydrogen bonds, which accurately positions the appended functional groups to interact with target proteins. acs.orgresearchgate.net
An efficient solid-phase synthesis has been developed for tris-benzamides, allowing for the rapid creation of libraries of α-helix mimetics to screen for potent inhibitors of PPIs. acs.org X-ray crystallography has confirmed that these benzamide-based scaffolds show superior α-helix mimicry, providing a framework for developing new therapeutic agents. acs.orgnih.gov
Table 2: Benzamide-Based α-Helix Mimetics
| Scaffold Type | Mimicked Positions | Key Structural Feature | Application | Reference |
|---|---|---|---|---|
| Tris-Benzamide | i, i+4, i+7 (one face) | Emulates one helical face; amenable to solid-phase synthesis for library generation. | Identifying inhibitors of protein-protein interactions. | acs.org |
| Bis-Benzamide | i, i+2, i+5, i+7 (two faces) | Intramolecular hydrogen bonds fix conformation for bifacial presentation of substituents. | Mimicking amphiphilic α-helices to target proteins with high affinity. | acs.orgnih.govresearchgate.net |
| 2-O-Alkylated Benzamide | i, i+4, i+7 | Comparison with regioisomers allows study of scaffold curvature on recognition properties. | Modulating protein-protein interactions (e.g., p53/hDM2). | rsc.org |
Role of Benzamide Derivatives in the Development of Environmentally Benign Chemical Processes
The principles of "green chemistry" aim to reduce waste, minimize energy consumption, and use non-hazardous materials in chemical production. The synthesis of benzamides has been a fertile ground for the application of these principles.
Several innovative and environmentally benign methods for preparing benzamide derivatives have been reported:
Visible-Light Photoredox Catalysis: A metal- and additive-free method for the denitrogenative phosphorylation of benzotriazinones to access ortho-phosphorylated benzamide derivatives has been developed. rsc.org This process uses a low-cost organic dye as a catalyst and visible light as the energy source, offering a clean reaction profile and energy efficiency. rsc.org
Microwave-Assisted Synthesis: A series of substituted N-(phenylcarbamothioyl) benzamide derivatives were synthesized using microwave irradiation. scispace.com This method often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating. scispace.com
Ultrasound Irradiation: Benzamide-dioxoisoindoline derivatives have been obtained using ultrasound irradiation in water as the solvent, completely avoiding the need for a catalyst. researchgate.net
Sustainable Catalysis: A novel protocol for the N-methoxymethylation of primary amides uses methanol (B129727) as both the methoxymethylating agent and the solvent, catalyzed by a manganese complex. rsc.org This "interrupted borrowing hydrogen" strategy avoids toxic reagents and multi-step protocols, representing a greener alternative for amide functionalization. rsc.org
These examples demonstrate a clear trend towards more sustainable synthetic routes in the production of benzamide derivatives, aligning chemical manufacturing with environmental stewardship. scispace.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
